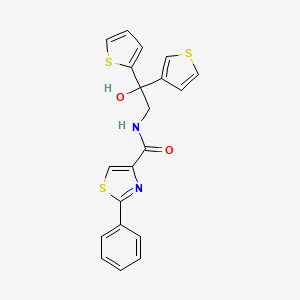
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16N2O2S3 and its molecular weight is 412.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O3S2, with a molecular weight of 310.4 g/mol. The compound features a thiazole ring, thiophene moieties, and a carboxamide functional group, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties. A study evaluated various thiazole derivatives against multiple cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT29 (colon cancer). The results demonstrated that certain substitutions on the thiazole ring significantly enhanced cytotoxic activity. For instance, compounds with a methoxy group at the para-position showed improved efficacy against Caco-2 cells, while others maintained high activity against T47D and HT29 cell lines with IC50 values below 10 µg/mL .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. A series of substituted 2-phenylthiazole derivatives were synthesized and tested against various bacterial strains. Notably, some derivatives exhibited superior antibacterial potency compared to reference drugs like ampicillin and streptomycin. The mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been explored through various assays measuring their ability to scavenge free radicals. The results indicated that these compounds could effectively reduce oxidative stress in cellular models. This property is particularly relevant for protecting against radiation-induced damage in biological systems .
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The thiophene and thiazole groups may bind to receptors or enzymes involved in critical signaling pathways, modulating their activity and leading to therapeutic effects.
Data Summary
Case Studies
- Cytotoxicity Against Cancer Cells : A study synthesized various thiazole derivatives and assessed their cytotoxic effects on breast and colorectal cancer cell lines using MTT assays. The findings highlighted the structure–activity relationship (SAR) where specific substitutions significantly influenced potency.
- Antimicrobial Efficacy : Research demonstrated that certain thiazole derivatives exhibited remarkable antibacterial activity against S. aureus, suggesting potential applications in treating bacterial infections.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S3/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-25-11-15)17-7-4-9-26-17/h1-12,24H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCGGHKGJAOPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














